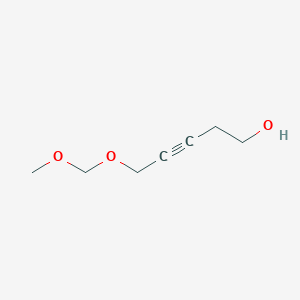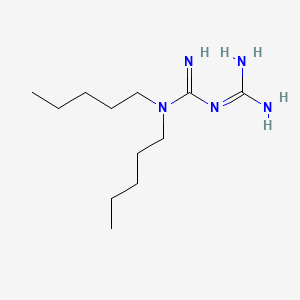
1,1-Diamylbiguanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diamylbiguanide: is an organic compound with the molecular formula C12H27N5 . It is a derivative of biguanide, characterized by the presence of two amyl (pentyl) groups attached to the nitrogen atoms of the biguanide structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Diamylbiguanide can be synthesized through the reaction of guanidine hydrochloride with amylamine . The reaction typically involves dissolving guanidine hydrochloride in water, followed by the addition of amylamine. The mixture is then heated under reflux conditions to facilitate the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade guanidine hydrochloride and amylamine, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Diamylbiguanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or both amyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Formation of amides or nitriles.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted biguanides with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,1-Diamylbiguanide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an antidiabetic agent, similar to other biguanides like metformin.
Industry: It is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties
Wirkmechanismus
The mechanism of action of 1,1-Diamylbiguanide involves its interaction with cellular components. It is believed to inhibit mitochondrial complex I, leading to a decrease in ATP production and an increase in AMP levels. This activation of AMP-activated protein kinase (AMPK) results in various downstream effects, including increased glucose uptake and fatty acid oxidation .
Vergleich Mit ähnlichen Verbindungen
Metformin: A well-known antidiabetic agent with a similar biguanide structure.
Phenformin: Another biguanide derivative, previously used as an antidiabetic agent but withdrawn due to toxicity.
Buformin: Similar to metformin, used in diabetes treatment but less commonly due to safety concerns.
Uniqueness: 1,1-Diamylbiguanide is unique due to its specific amyl substitutions, which may confer distinct chemical and biological properties compared to other biguanides.
Eigenschaften
CAS-Nummer |
101491-41-2 |
|---|---|
Molekularformel |
C12H27N5 |
Molekulargewicht |
241.38 g/mol |
IUPAC-Name |
3-(diaminomethylidene)-1,1-dipentylguanidine |
InChI |
InChI=1S/C12H27N5/c1-3-5-7-9-17(10-8-6-4-2)12(15)16-11(13)14/h3-10H2,1-2H3,(H5,13,14,15,16) |
InChI-Schlüssel |
ASLUEXWHMHPYQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(CCCCC)C(=N)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione](/img/structure/B14336753.png)
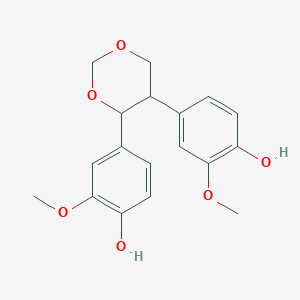
![[(2-Nitroethenyl)sulfanyl]benzene](/img/structure/B14336771.png)
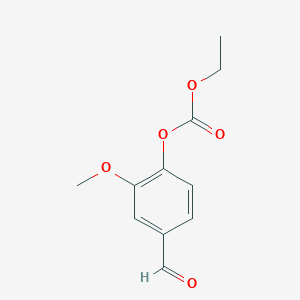
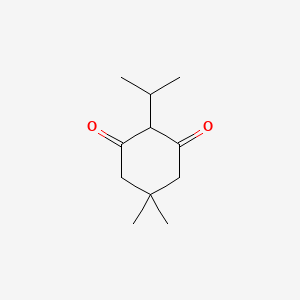
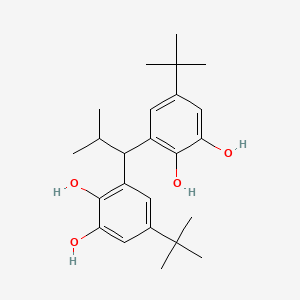
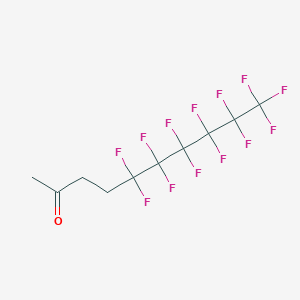
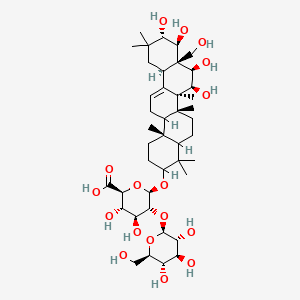
![Carbamic acid, [3-(nonyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14336804.png)
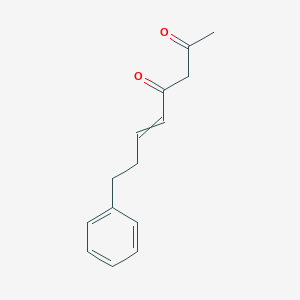
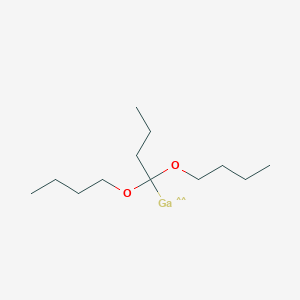
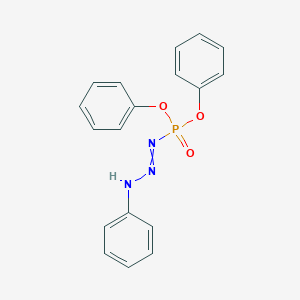
![N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B14336823.png)
